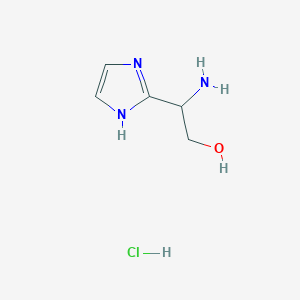![molecular formula C15H8BrNO6S B3006969 3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one CAS No. 865656-33-3](/img/structure/B3006969.png)
3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one is a derivative of the chromene family, which is characterized by a 2H-chromen-2-one core structure. Chromene derivatives are known for their diverse biological activities and have been the subject of various synthetic studies. The presence of a sulfonyl group and a nitro group in the compound suggests potential for increased reactivity and biological activity.
Synthesis Analysis
The synthesis of chromene derivatives often involves the cyclocondensation of salicylaldehydes with various sulfones. In the case of 3-sulfonylchromene derivatives, a cesium carbonate-mediated reaction of 2-hydroxybenzaldehydes and 2-bromoallyl sulfones has been reported to afford these compounds with a 3-arylsulfonyl group . Additionally, the use of sulfonic acid functionalized ionic liquids has been shown to catalyze the multicomponent synthesis of chromene derivatives in water . These methods provide efficient routes to synthesize chromene derivatives with various substituents, including the sulfonyl group.
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex, with the potential for multiple stereocenters. The stereocontrolled synthesis of 3-sulfonyl chroman-4-ols, which are closely related to the target compound, has been achieved through reduction of 3-sulfonyl chromen-4-ones . This indicates that the molecular structure of this compound could be analyzed and potentially modified using similar synthetic strategies to achieve desired stereochemistry.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including Friedel-Crafts heteroarylation, which has been shown to be regioselective for 4H-chromene derivatives . This type of reaction could potentially be applied to the target compound to introduce additional heteroaryl groups. Moreover, the presence of the sulfonyl group in the molecule could facilitate further functionalization through sulfonation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be influenced by their substituents. For instance, the introduction of a sulfonyl group can increase the solubility of the compound in polar solvents . The nitro group in the target compound is likely to contribute to its reactivity, particularly in reduction reactions. Additionally, the presence of a bromine atom could make the compound amenable to further functionalization through palladium-catalyzed cross-coupling reactions.
Relevant Case Studies
Chromene derivatives have been investigated for their potential antioxidant and anticancer properties. A series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives exhibited significant free radical scavenging activity and cytotoxicity against various cancer cell lines . These findings suggest that the target compound, with its bromophenyl sulfonyl and nitro substituents, could also possess interesting biological activities worth exploring in further case studies.
Aplicaciones Científicas De Investigación
Synthesis Techniques
3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one and related compounds have been synthesized through various methods. One approach involves the stereocontrolled reduction of 3-sulfonyl chromen-4-ones to yield 3-sulfonyl chroman-4-ols with different chiral centers (Chang & Tsai, 2018). Another method describes a high-yielding synthesis of 3-sulfonyl-2-aryl-2H-chromenes through a two-step synthetic route involving Cu(OAc)2/PyBOP-mediated intermolecular annulation (Chang, Chen, & Chen, 2019).
Antibacterial and Antimicrobial Effects
Research on 4-hydroxy-chromen-2-one derivatives, including studies on this compound, indicates significant antibacterial activity. These compounds have been evaluated against bacterial strains like Staphylococcus aureus and E. coli, showing potent bacteriostatic and bactericidal effects (Behrami & Dobroshi, 2019).
Chemical Reactions and Transformations
The reactivity of 3-nitro-2H-chromenes, closely related to this compound, involves nucleophilic addition, cycloaddition, and redox reactions, which are fundamental for synthesizing various derivatives with potential biological activities (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2019).
Antiproliferative and Antitumor Effects
Some studies have focused on the antiproliferative and antitumor potential of 3-nitro-2H-chromenes derivatives. These compounds, including variants of this compound, have shown effectiveness against various tumor cell lines, suggesting their potential as antitumor agents (Yin et al., 2013).
Antioxidant and Anticancer Potentials
Derivatives of this compound have been investigated for their antioxidant and anticancer potentials. These studies have revealed that certain structural designs and substitutions in these compounds can enhance their biological effectiveness against cancer cell lines and in free radical scavenging activities (Zang, Bu, Yang, Han, & Lv, 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-bromobenzenesulfonyl chloride, are known to be used in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This suggests that the compound might interact with nucleotides or related biochemical structures.
Mode of Action
It is known that sulfonyl chloride derivatives, like 4-bromobenzenesulfonyl chloride, can act as activating agents in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This suggests that the compound might interact with its targets by activating certain biochemical reactions.
Biochemical Pathways
Given its potential role in the synthesis of oligodeoxyribo- and oligoribo- nucleotides , it can be inferred that the compound might influence the pathways related to nucleotide synthesis and metabolism.
Pharmacokinetics
It is known that similar compounds, such as 4-bromobenzenesulfonyl chloride, are used in the synthesis of other compounds , suggesting that they might have good bioavailability and can be metabolized in the body.
Result of Action
Given its potential role in the synthesis of oligodeoxyribo- and oligoribo- nucleotides , it can be inferred that the compound might influence the synthesis and function of these nucleotides at the molecular and cellular levels.
Action Environment
It is known that similar compounds, such as 4-bromobenzenesulfonyl chloride, are sensitive to moisture , suggesting that the compound’s action, efficacy, and stability might be influenced by environmental factors such as humidity.
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHIUJYUOJZLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

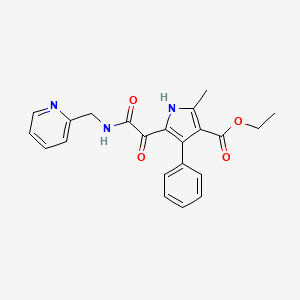
![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)
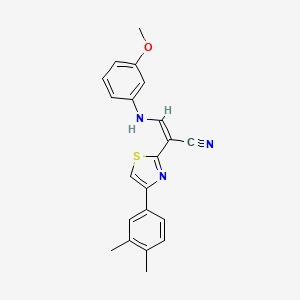
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)
![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)
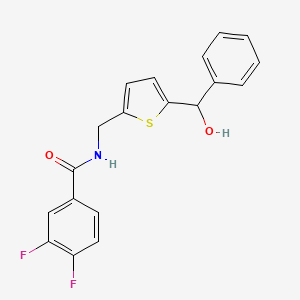
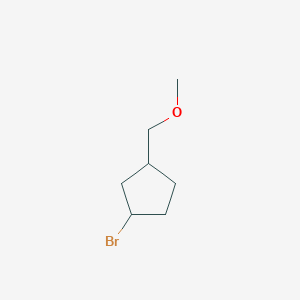
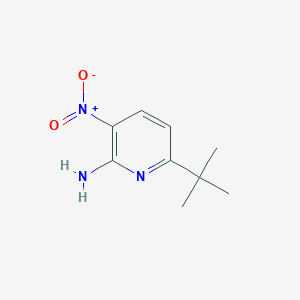
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)
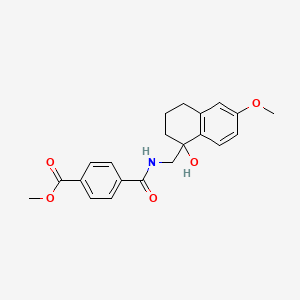
![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)
